4,6-Octadien-1-ol, (4E,6E)-
CAS No.: 80106-30-5
Cat. No.: VC19318521
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80106-30-5 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | octa-4,6-dien-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
| Standard InChI Key | YGBJEJWGTXEPQB-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC=CCCCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
4,6-Octadien-1-ol, (4E,6E)- is systematically named according to IUPAC guidelines as (4E,6E)-octa-4,6-dien-1-ol. The structural formula (Figure 1) features an eight-carbon chain with hydroxyl (-OH) and two trans-configured double bonds at positions 4 and 6. The E configuration ensures that the higher-priority substituents on each double-bonded carbon are on opposite sides, influencing the molecule’s three-dimensional geometry .
Table 1: Key Identifiers of 4,6-Octadien-1-ol, (4E,6E)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 80106-30-5 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Exact Mass | 126.104 Da | |
| Topological Polar Surface Area | 20.23 Ų |
Spectroscopic and Physicochemical Properties
Physicochemical parameters such as density, boiling point, and melting point remain uncharacterized in published literature, highlighting gaps in current knowledge. The calculated logP value of 1.89 suggests moderate hydrophobicity, aligning with its potential use in lipid-containing matrices .
Synthesis and Production
Synthetic Pathways
-
Wittig Olefination: Reaction of phosphonium ylides with carbonyl compounds to form double bonds.
-
Hydration of Alkynes: Partial hydrogenation of octa-4,6-diyn-1-ol precursors.
-
Biocatalytic Routes: Enzymatic reduction of ketones or aldehydes using alcohol dehydrogenases .
The stereoselective formation of the E,E configuration likely requires controlled reaction conditions or chiral catalysts to prevent isomerization.
Industrial Manufacturing
PubChem lists 4,6-Octadien-1-ol, (4E,6E)- as an active commercial chemical under the U.S. Toxic Substances Control Act (TSCA), indicating its production for flavoring applications . Manufacturing processes likely involve batch reactors with stringent temperature control to preserve the double-bond geometry.
Applications in Flavor and Fragrance
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap and water |
| Eye Exposure | Rinse cautiously with water |
| Inhalation | Move to fresh air |
Research Gaps and Future Directions
-
Sensory Characterization: Empirical studies to define the compound’s odor threshold and flavor profile.
-
Metabolic Pathways: Investigation of its biodegradation or bioaccumulation potential.
-
Stereochemical Stability: Analysis of isomerization risks under storage or processing conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume